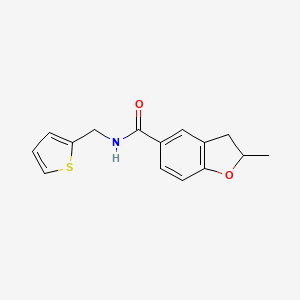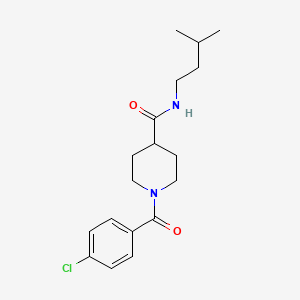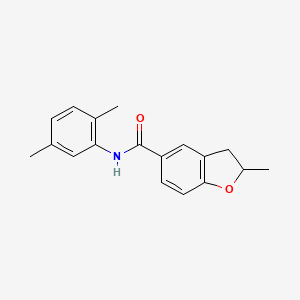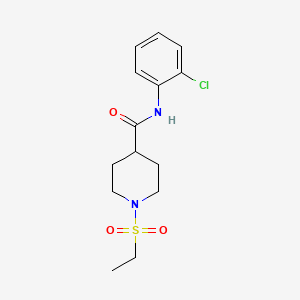
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole
Overview
Description
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole, also known as CMT-3, is a tetrazole-based compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and cancer progression. MMPs are involved in a wide range of physiological processes, including wound healing, angiogenesis, and inflammation.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. MMPs are known to be overexpressed in many types of cancer, and their activity is associated with tumor invasion and metastasis. This compound has been shown to inhibit the activity of MMPs, thereby reducing the invasiveness of cancer cells. This makes this compound a potential candidate for the development of novel anti-cancer therapies.
In addition to its potential applications in cancer research, this compound has also been studied for its anti-inflammatory and anti-angiogenic properties. MMPs are involved in the inflammatory response and angiogenesis, and this compound has been shown to inhibit both of these processes. This makes this compound a potential candidate for the development of novel therapies for inflammatory diseases and angiogenesis-related disorders.
Mechanism of Action
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole is a potent inhibitor of MMPs, which are zinc-dependent endopeptidases that degrade extracellular matrix proteins. MMPs are involved in a wide range of physiological processes, including tissue remodeling, wound healing, and cancer progression. This compound inhibits MMPs by binding to their active site and preventing the cleavage of extracellular matrix proteins. This leads to a reduction in the invasiveness of cancer cells and a decrease in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, this compound has also been shown to inhibit the activity of other enzymes, such as phospholipase A2 and cyclooxygenase-2. This makes this compound a potential candidate for the development of novel anti-inflammatory therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole for lab experiments is its potency as an MMP inhibitor. This compound has been shown to be a more potent MMP inhibitor than other tetrazole-based compounds, such as marimastat and prinomastat. This makes this compound a valuable tool for studying the role of MMPs in various physiological processes.
One of the limitations of this compound for lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for in vitro experiments. However, this limitation can be overcome by using organic solvents or by modifying the chemical structure of this compound to improve its solubility.
Future Directions
There are several future directions for the study of 1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)-1H-tetrazole. One potential direction is the development of novel anti-cancer therapies based on this compound. MMP inhibitors have shown promise as anti-cancer agents, and this compound's potency as an MMP inhibitor makes it a potential candidate for further development.
Another potential direction is the study of this compound's anti-inflammatory and anti-angiogenic properties. MMPs are involved in both of these processes, and this compound's ability to inhibit MMPs makes it a potential candidate for the development of novel therapies for inflammatory diseases and angiogenesis-related disorders.
Conclusion
In conclusion, this compound, or this compound, is a potent inhibitor of MMPs that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a valuable tool for studying a wide range of physiological processes. While this compound has some limitations for lab experiments, its potency as an MMP inhibitor and its potential for the development of novel therapies make it an exciting area of research for the future.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-(2-chlorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c1-9-6-7-10(15)8-13(9)20-14(17-18-19-20)11-4-2-3-5-12(11)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZXZFMKKXVNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4427580.png)
![1-(2,3-dimethylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4427582.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4427611.png)

![methyl 2-methyl-4-{[(4-methylphenyl)amino]carbonyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4427622.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4427630.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4427637.png)

![{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)

![3-(2-buten-1-yl)-8-sec-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427660.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4427685.png)
![(2-methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4427693.png)